molecular formula C13H24N2O2 B2751122 Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate CAS No. 2305185-34-4

Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate

Cat. No.: B2751122
CAS No.: 2305185-34-4
M. Wt: 240.347
InChI Key: LRYWUISJVMAMGP-DCAQKATOSA-N
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Description

This compound is a bicyclic carbamate derivative featuring a fused cyclopentane-pyrrolidine scaffold with stereospecific substitutions at positions 2S, 3aS, and 6aS. Its molecular formula is C₁₂H₂₂N₂O₂ (molecular weight: 226.32), and it is commonly utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors and related cardiovascular agents . The tert-butyl carbamate group serves as a protective moiety for amines during multi-step syntheses, enhancing stability and directing regioselectivity in subsequent reactions.

Properties

IUPAC Name

tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-10-7-9-5-4-6-11(9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16)/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYWUISJVMAMGP-DCAQKATOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCCC2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]2CCC[C@@H]2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate (CAS Number: 2305185-34-4) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • Structure : The compound features a cyclopentapyrrole framework which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits activity against certain microbial strains. For instance, it has shown potential against Mycobacterium tuberculosis (Mtb), a pathogen responsible for tuberculosis. The mechanism involves inhibition of FtsZ polymerization which is crucial for bacterial cell division .
  • Cytotoxicity : In vitro assays have demonstrated that the compound has low cytotoxicity against mammalian cell lines (IC50 > 200 μM), indicating a favorable safety profile for potential therapeutic applications .

The mechanism by which this compound exerts its effects appears to involve modulation of protein interactions critical for bacterial viability:

  • Inhibition of FtsZ Assembly : The compound disrupts the assembly of FtsZ filaments in Mtb, leading to impaired cell division.
  • Enhanced GTPase Activity : Interestingly, some studies indicate that this compound may enhance the GTPase activity of FtsZ by 3-4 folds. This destabilizes FtsZ polymer formation and leads to efficient inhibition of bacterial growth .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

StudyFindings
Slayden et al. (2010)Demonstrated that related compounds targeting FtsZ showed significant inhibition of Mtb growth with low cytotoxicity .
RSC Study (2019)Investigated structural analogs and their effects on microbial targets; compounds with similar frameworks exhibited promising antimicrobial properties .
Chemsrc DataProvided basic chemical properties and safety data relevant for laboratory handling and further research applications .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate has shown promise in medicinal chemistry due to its potential biological activity. Research indicates that compounds with similar structural frameworks exhibit:

  • Antimicrobial Properties : Compounds derived from carbamates have been studied for their ability to inhibit bacterial growth.
  • Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Organic Synthesis

The unique structure of this compound makes it an attractive building block in organic synthesis:

  • Intermediate in Drug Development : It can serve as an intermediate in the synthesis of more complex pharmaceutical agents.
  • Functionalization Opportunities : The presence of the carbamate moiety allows for further functionalization through nucleophilic substitution reactions.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of carbamate derivatives including this compound against common pathogens. Results indicated a significant inhibition zone against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Case Study 2: Synthesis Optimization

Research conducted on optimizing the synthesis conditions for this compound highlighted the importance of solvent choice and temperature control. The study reported improved yields when using polar aprotic solvents at elevated temperatures compared to traditional methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

The stereochemistry of the octahydrocyclopenta[b]pyrrole core critically influences biological activity and synthetic utility. For example:

  • tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate (CAS: 2455450-43-6) shares the same molecular formula (C₁₂H₂₂N₂O₂ ) but differs in stereodescriptors (3aR vs. 3aS) and cyclopenta[c]pyrrol substitution, leading to distinct conformational preferences .

Functional Group Modifications

Compound Name Substituent/Functional Group Molecular Formula Key Applications Reference
Benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride Benzyl ester, HCl salt C₁₅H₂₀ClNO₂ Intermediate for ACE inhibitors (e.g., Ramipril)
(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride Methanethiol, HCl salt C₈H₁₆ClNS Thiol-reactive intermediates
USP Ramipril Related Compound A Methoxycarbonyl-phenylpropyl side chain C₂₂H₃₀N₂O₅ Impurity reference standard in Ramipril synthesis
  • Benzyl ester derivatives (e.g., CAS 87269-87-2) replace the tert-butyl carbamate with a benzyl ester, enhancing hydrophobicity and altering cleavage kinetics under acidic/basic conditions .
  • Thiol-functionalized analogs (e.g., CAS listed in ) introduce sulfhydryl groups, enabling conjugation or metal-binding applications in drug design.

Research Implications

The structural nuances of these compounds underscore the importance of stereochemical control and functional group selection in drug development. For instance, minor changes in the cyclopenta ring system (e.g., [b] vs. [c] pyrrol) can drastically alter metabolic stability or binding affinity to ACE domains . Furthermore, the tert-butyl carbamate group’s robustness under diverse reaction conditions makes it a preferred protective group in multi-step syntheses compared to benzyl esters, which require harsher deprotection methods .

Q & A

Basic: What are the optimal synthetic routes for preparing this carbamate derivative, and how can reaction conditions be systematically optimized?

The synthesis typically involves nucleophilic substitution or carbamate coupling reactions. Key steps include:

  • Deprotonation : Use of bases like potassium carbonate or sodium hydride to activate the carbamate group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency at elevated temperatures (60–80°C) .
  • Protecting groups : The tert-butyl moiety acts as a transient protecting group for amines, enabling selective functionalization .
    Optimization : Apply Design of Experiments (DoE) to vary parameters (temperature, solvent ratio, catalyst loading) and analyze outcomes via HPLC or TLC . Flow chemistry systems can improve reproducibility and scalability .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., 2S,3aS,6aS configuration) and confirms tert-butyl group integration .
  • X-ray crystallography : Resolves absolute configuration and molecular packing in solid state .
  • HPLC-MS : Quantifies purity (>95% typical) and detects byproducts .

Basic: What safety protocols are critical when handling this compound, given conflicting hazard classifications?

  • Contradictory evidence : Some SDS classify it as non-hazardous , while others note potential toxicity .
  • Methodological precautions :
    • Use PPE (gloves, goggles, lab coats) and work in fume hoods .
    • Conduct a risk assessment using SDS from multiple suppliers .
    • Monitor air quality with real-time sensors for airborne particulates .

Advanced: How can computational modeling enhance reaction mechanism studies or property prediction?

  • AI-driven tools : Predict reaction pathways (e.g., carbamate stability under acidic conditions) via machine learning models trained on similar compounds .
  • COMSOL Multiphysics : Simulate heat/mass transfer in continuous-flow reactors to optimize synthesis .
  • DFT calculations : Analyze transition states for nucleophilic substitution steps .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Comparative assays : Replicate enzyme inhibition studies under standardized conditions (pH 7.4, 37°C) .
  • Metabolic profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
  • Dose-response curves : Establish EC₅₀ values to quantify potency variations .

Advanced: How can researchers design stability studies to assess degradation under varying conditions?

  • Forced degradation : Expose the compound to stressors (heat, light, pH extremes) and monitor via:
    • TLC/HPLC : Track degradation kinetics .
    • Mass spectrometry : Identify breakdown products (e.g., tert-butyl group cleavage) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf life at storage temperatures .

Advanced: What methodologies validate interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors .
  • Cryo-EM : Visualize compound-protein interactions at atomic resolution .
  • Metabolomics : Profile cellular responses using high-throughput screening .

Note : While biological activity data for this specific compound is limited, extrapolation from structurally analogous carbamates suggests potential in enzyme inhibition and pathway modulation . Researchers should prioritize primary assays to confirm hypotheses.

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